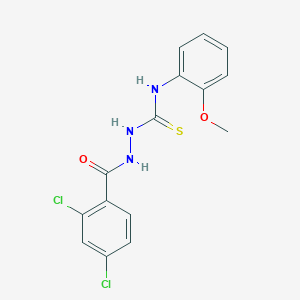![molecular formula C22H17N3O3 B395433 5-(2-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 300390-17-4](/img/structure/B395433.png)
5-(2-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound with a fused pyrazolo-benzoxazine ring system. It contains a nitrophenyl group and a phenyl group, contributing to its aromatic character. The molecular formula is C22H16ClN3O3 , and its molecular weight is approximately 405.844 g/mol .
Molecular Structure Analysis
The molecular structure of 5-(2-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine consists of a central pyrazolo-benzoxazine core. The nitrophenyl and phenyl groups are attached to this core, contributing to its overall stability and reactivity. The detailed arrangement of atoms and bonds can be visualized using molecular modeling software or spectroscopic techniques .
Applications De Recherche Scientifique
Pharmaceutical Research
This compound has potential applications in pharmaceutical research due to its structural similarity to other benzoxazine derivatives known for their biological activities. The presence of a nitrophenyl group could imply possible use in synthesizing drugs with analgesic or muscle relaxant properties .
Material Science
In material science, the compound could be explored for the development of new polymeric materials. Its benzoxazine ring system is a precursor for high-performance thermosetting polymers, which are valuable in creating heat-resistant plastics and coatings .
Optoelectronics
The nitrophenyl group within this compound suggests potential applications in optoelectronic devices. Compounds with similar structures have been used to synthesize polymers with optoelectrical properties suitable for polymer light-emitting diodes (PLEDs) .
Nonlinear Optics
The compound’s structure indicates it could be useful in nonlinear optical studies. Derivatives of similar compounds have been evaluated for their optical limiting behavior and nonlinear optical responses, which are crucial for developing optical switches and modulators .
Chemical Synthesis
It can serve as a building block in chemical synthesis, particularly in the construction of complex molecules with specific configurations due to its rigid and planar structure, which can lead to highly selective reactions .
Analytical Chemistry
The compound’s unique structure makes it a candidate for use as a standard in analytical methods such as mass spectrometry or chromatography, aiding in the identification and quantification of similar compounds .
Catalysis
Due to the presence of reactive functional groups, this compound could be investigated as a potential ligand in catalytic systems, possibly enhancing the efficiency of certain chemical reactions .
Environmental Science
Lastly, the compound’s potential for forming polymers might be explored for environmental applications, such as creating absorbent materials for oil spill cleanups or as a component in sensors for detecting environmental pollutants .
Mécanisme D'action
Mode of Action
It is known that benzoxazine compounds can act as latent catalyst systems . These catalysts remain dormant at room temperature but become activated during heating . This activation could potentially lead to interactions with target molecules, resulting in biochemical changes.
Biochemical Pathways
Benzoxazine compounds are known to undergo ring-opening polymerization , which could potentially affect various biochemical pathways
Result of Action
It is known that benzoxazine compounds can form high-performance thermosetting polymers , suggesting potential applications in various industrial fields.
Action Environment
The action of 5-(2-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be influenced by various environmental factors. For instance, the activation of benzoxazine catalysts is temperature-dependent . Therefore, the temperature of the environment could significantly influence the compound’s action, efficacy, and stability. Other environmental factors, such as pH and the presence of other molecules, could also play a role.
Propriétés
IUPAC Name |
5-(2-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-25(27)19-12-6-4-11-17(19)22-24-20(16-10-5-7-13-21(16)28-22)14-18(23-24)15-8-2-1-3-9-15/h1-13,20,22H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXREEPWQOPTQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC=CC=C5[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[2-({4-[Chloro(difluoro)methoxy]phenyl}imino)-3-methyl-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B395350.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-[2-(4-propylphenoxy)ethyl]benzamide](/img/structure/B395351.png)

![4-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)phenyl thiocyanate](/img/structure/B395354.png)

![Isopropyl 4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B395356.png)

![2-(4-Bromophenyl)-2-oxoethyl 7-[(phenylsulfonyl)amino]heptanoate](/img/structure/B395359.png)
![Butyl 2-chloro-5-({[(3-chloro-4-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B395360.png)
![N-(3-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}phenyl)benzamide](/img/structure/B395364.png)
![5-(3-bromophenyl)-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B395366.png)

![[4-(3-Fluoro-4-methoxy-benzenesulfonyl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B395369.png)
![2,3,5-trichloro-4-[(pentafluoroethyl)sulfanyl]-6-{(2E)-2-[2-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}pyridine](/img/structure/B395370.png)